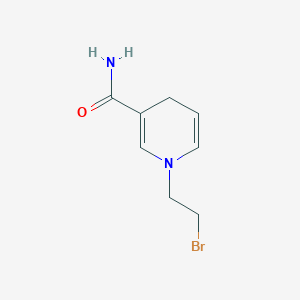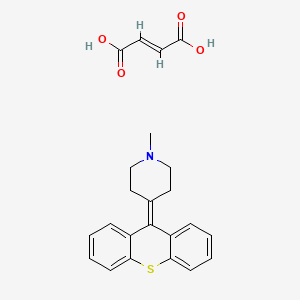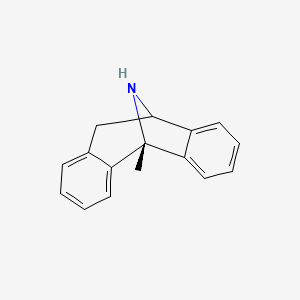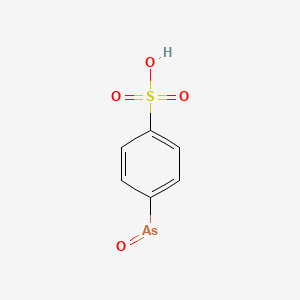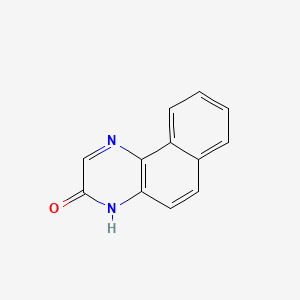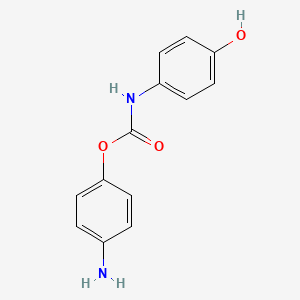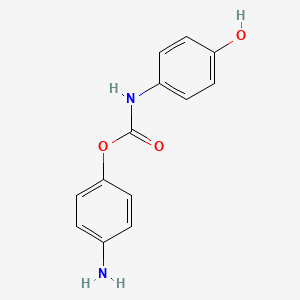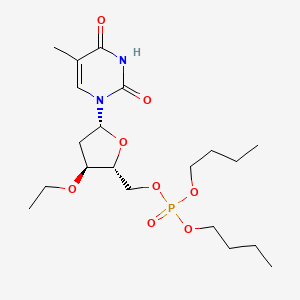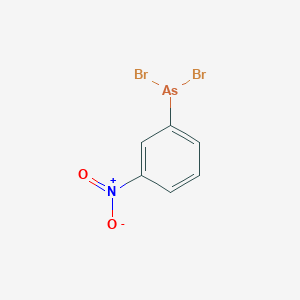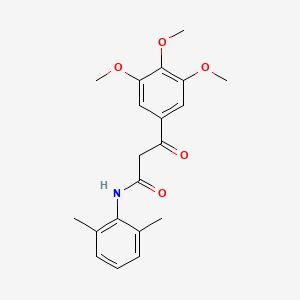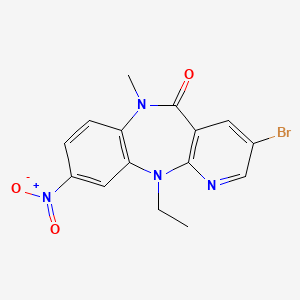
4-(Trichloromethoxy)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trichloromethoxy)benzoyl chloride is an organic compound with the molecular formula C8H4Cl4O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a trichloromethoxy group at the para position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trichloromethoxy)benzoyl chloride can be synthesized through the chlorination of 4-methoxybenzoyl chloride using molecular chlorine at elevated temperatures . The reaction typically involves the substitution of the methoxy group with a trichloromethoxy group, facilitated by the presence of chlorine gas.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the controlled chlorination of 4-methoxybenzoyl chloride in a reactor, with careful monitoring of temperature and chlorine gas flow to ensure complete conversion and high yield .
Chemical Reactions Analysis
Types of Reactions
4-(Trichloromethoxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trichloromethoxy group can be replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-(trichloromethoxy)benzoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed
4-(Trichloromethoxy)benzoic Acid: Formed through hydrolysis.
Substituted Benzoyl Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-(Trichloromethoxy)benzoyl chloride has several applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of dyes, agrochemicals, and polymers
Mechanism of Action
The mechanism of action of 4-(Trichloromethoxy)benzoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form acyl derivatives. The trichloromethoxy group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Benzotrichloride: Similar in structure but lacks the acyl chloride group.
Benzoyl Chloride: Similar in structure but lacks the trichloromethoxy group.
Uniqueness
4-(Trichloromethoxy)benzoyl chloride is unique due to the presence of both the trichloromethoxy and acyl chloride groups, which confer distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
36823-89-9 |
|---|---|
Molecular Formula |
C8H4Cl4O2 |
Molecular Weight |
273.9 g/mol |
IUPAC Name |
4-(trichloromethoxy)benzoyl chloride |
InChI |
InChI=1S/C8H4Cl4O2/c9-7(13)5-1-3-6(4-2-5)14-8(10,11)12/h1-4H |
InChI Key |
LYJCNWQXQAONLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)OC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


